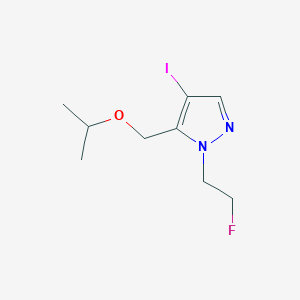

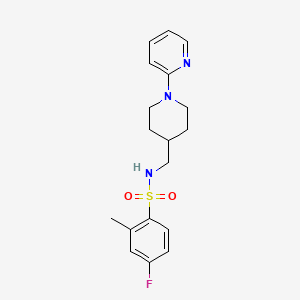

![molecular formula C23H24Cl2N4O2S B3009534 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215319-73-5](/img/structure/B3009534.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a benzo[d]thiazol-2-yl structure are often used in medicinal chemistry due to their diverse biological activities . They can be modified with various functional groups to achieve desired properties .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications

- Thiazoles, including our compound of interest, have been studied for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers have explored the ability of thiazole derivatives to act as antioxidants, potentially benefiting human health .

- Some thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may help alleviate pain and reduce inflammation. Further research is needed to understand the precise mechanisms involved and to optimize their therapeutic potential .

- Thiazoles have demonstrated antimicrobial and antifungal activities. Researchers have investigated their effectiveness against various pathogens, including bacteria and fungi. Our compound may contribute to combating infections, although specific studies on its antimicrobial properties are warranted .

- Thiazole derivatives have been explored for their neuroprotective effects. These compounds may help safeguard neurons from damage, making them relevant in neurodegenerative diseases and brain health. However, more research is needed to validate their neuroprotective properties .

- Thiazoles, including our compound, have shown promise as antitumor agents. Researchers have investigated their cytotoxic effects on cancer cells. These findings suggest that thiazole derivatives could be developed into potential anticancer drugs .

- Our compound’s structure contains both thiazole and benzamide moieties. Benzamides have been studied for various biological activities, including antipsychotic, antibacterial, and antiviral effects. Combining these two functional groups may lead to synergistic effects or novel properties .

Antioxidant Properties

Analgesic and Anti-Inflammatory Activities

Antimicrobial and Antifungal Effects

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Biological Activities Beyond Thiazoles

Mechanism of Action

Target of Action

The compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been known to induce various molecular and cellular effects depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2S.ClH/c1-16-3-8-19(24)21-20(16)26-23(31-21)28(10-2-9-27-11-13-30-14-12-27)22(29)18-6-4-17(15-25)5-7-18;/h3-8H,2,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEISDJORDDEHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)